molecular formula C11H22N4O3 B1526288 Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate CAS No. 1338673-52-1

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1526288
CAS RN: 1338673-52-1
M. Wt: 258.32 g/mol
InChI Key: NCLOSKBJSQUTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is a hydrazide derivative and serves as a useful building block or intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

This compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . It is one of the two derivatives of N-Boc piperazine that were synthesized, the other being an ester derivative .


Molecular Structure Analysis

The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule is L-shaped with the molecule being twisted at the C10 atom . The crystal structure features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .


Chemical Reactions Analysis

As a derivative of N-Boc piperazine, this compound serves as a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. It’s used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide spectrum of biological activities, making this derivative a valuable asset in medicinal chemistry .

Antibacterial and Antifungal Applications

Due to the presence of the piperazine ring, which allows for conformational flexibility and favorable interactions with macromolecules, this compound exhibits moderate antibacterial and antifungal activities. It’s been studied against several microorganisms, providing a pathway for the development of new antimicrobial agents .

Anticancer Research

Piperazine derivatives, including Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, are investigated for their potential anticancer properties. The ability to modify the piperazine ring structure enables researchers to optimize the compound for better efficacy against cancer cells .

Antiparasitic and Antihistamine Effects

Research has shown that compounds containing piperazine rings can exhibit antiparasitic and antihistamine activities. This makes them useful in the development of treatments for parasitic infections and allergic reactions .

Antidepressant Properties

The compound’s derivatives have been explored for their antidepressive activities. This is attributed to the piperazine ring’s capacity to interact with neurological pathways, potentially leading to new treatments for depression .

Drug Discovery and Development

The incorporation of the piperazine ring from Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is considered a significant strategy in drug discovery. Its easy modificability, proper alkalinity, water solubility, and the capacity for hydrogen bond formation make it an important intermediate in the design of new drugs .

Future Directions

The future directions for this compound could involve further exploration of its potential uses as an intermediate in the synthesis of various organic compounds. Its diverse biological activities suggest potential applications in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-14(5-7-15)8-9(16)13-12/h4-8,12H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLOSKBJSQUTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.